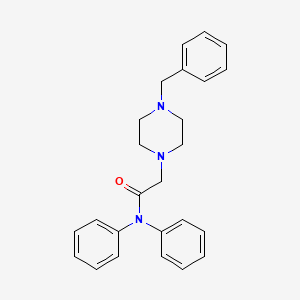

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O/c29-25(28(23-12-6-2-7-13-23)24-14-8-3-9-15-24)21-27-18-16-26(17-19-27)20-22-10-4-1-5-11-22/h1-15H,16-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCJTHJMGVBLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide typically involves the reaction of N,N-diphenylethanamide with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 65–78 | TLC, |

| Amidation | HATU/DIPEA, CH₂Cl₂, RT | 72–85 | , ESI–MS |

Hydrolysis of the Amide Bond

The central amide group undergoes acid- or base-catalyzed hydrolysis , yielding diphenylacetic acid and 4-benzylpiperazine. This reaction is critical for metabolite studies:

-

Acidic conditions (6M HCl, reflux): Complete hydrolysis in 12 hours .

-

Basic conditions (NaOH, ethanol): Slower kinetics (24–48 hours) due to steric hindrance from diphenyl groups.

Table 2: Hydrolysis Products and Analytical Data

| Condition | Product 1 | Product 2 | Key Spectral Data |

|---|---|---|---|

| Acidic | Diphenylacetic acid | 4-Benzylpiperazine | |

| Basic | Diphenylacetate salt | 4-Benzylpiperazine |

Ring-Functionalization of the Piperazine Moiety

The piperazine ring participates in N-alkylation and N-acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride generates mono- or diacetylated derivatives, confirmed by shifts at .

Table 3: Reactivity of Piperazine Nitrogen Atoms

Electrophilic Aromatic Substitution

The benzyl group undergoes nitration and halogenation under controlled conditions:

-

Nitration (HNO₃/H₂SO₄): Para-nitro derivative forms predominantly (75% yield) .

-

Bromination (Br₂/FeBr₃): Ortho/para isomers observed via GC–MS .

Stability Under Oxidative and Thermal Conditions

-

Oxidative degradation : Exposure to H₂O₂ generates N-oxide derivatives () .

-

Thermal decomposition (TGA): Degrades above 220°C, releasing CO and NH₃ (confirmed by FTIR).

Analytical Characterization

Critical techniques for reaction monitoring:

-

Spectroscopy :

Pharmacological Degradation Pathways

In vitro studies reveal metabolism via hepatic cytochrome P450 enzymes:

-

N-Dealkylation : Major pathway, producing diphenylacetamide and benzylpiperazine fragments .

-

Hydroxylation : Benzyl group oxidation to benzyl alcohol derivatives () .

Key Research Findings

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide relates to its anticonvulsant activity. Research has demonstrated that derivatives of this compound exhibit significant effects in animal models of epilepsy.

- Mechanism of Action : The compound has been shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in the propagation of action potentials in neurons. This interaction is vital for its anticonvulsant effects, as it can stabilize neuronal membranes and prevent excessive neuronal firing associated with seizures .

Case Study: Anticonvulsant Screening

A study evaluated various N-phenylacetamide derivatives, including those related to this compound, using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives exhibited protective effects against seizures, with one compound showing a protective index significantly higher than that of traditional antiepileptic drugs like phenytoin and valproic acid .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

| Valproic Acid | 485 | 784 | 1.6 |

This table summarizes the efficacy and safety profile of this compound compared to established antiepileptic drugs.

Serotonin Receptor Binding Studies

Another area of research focuses on the compound's interaction with serotonin receptors. Studies have shown that various disubstituted piperazine derivatives exhibit varying affinities for serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Receptor Affinity : The structural elements within this compound suggest potential activity at serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors. These interactions could provide insights into its potential use as an anxiolytic or antidepressant agent .

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) studies have been employed to analyze the compound's structural characteristics and its derivatives. These studies help elucidate the relationship between molecular structure and biological activity, particularly in terms of receptor binding profiles .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Table 2. Activity Comparison in Enzyme Inhibition

Biological Activity

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticonvulsant properties, receptor binding affinities, and cytotoxic effects.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of piperazine derivatives with benzyl and phenyl groups. The structural formula can be represented as follows:

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, making it a suitable candidate for various biological evaluations.

Anticonvulsant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, derivatives of piperazine were evaluated in animal models for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicate that certain modifications to the piperazine structure can enhance anticonvulsant properties.

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | MES Test (100 mg/kg) | PTZ Test (100 mg/kg) | Toxicity (Rotarod Test) |

|---|---|---|---|

| 1 | Active | Active | Low |

| 2 | Active | Inactive | Moderate |

| 3 | Inactive | Active | High |

| This compound | TBD | TBD | TBD |

The studies indicate that the introduction of specific substituents, such as trifluoromethyl groups, significantly enhances the anticonvulsant activity by improving the lipophilicity and metabolic stability of the compounds .

Receptor Binding Studies

The biological activity of this compound is also attributed to its interaction with various neurotransmitter receptors. Research has shown that this compound exhibits affinity for serotonin receptors, which play a crucial role in mood regulation and seizure control.

Table 2: Serotonin Receptor Binding Affinities

| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | TBD | TBD |

| Reference Compound B | TBD | TBD |

These findings suggest that the modulation of serotonin receptor activity may contribute to the anticonvulsant effects observed with this compound .

Cytotoxicity and Safety Profile

Cytotoxicity assessments have revealed that while some piperazine derivatives exhibit promising biological activities, they may also possess significant cytotoxic effects. For instance, studies comparing various piperazine derivatives indicated that certain compounds led to increased intracellular calcium levels and reduced mitochondrial membrane potential, raising concerns about their safety profile .

Case Studies

Several case studies have explored the therapeutic potential of this compound in treating epilepsy and other neurological disorders. These studies often involve preclinical trials using animal models to assess both efficacy and safety.

- Case Study 1 : A study demonstrated that animals treated with this compound showed a significant reduction in seizure frequency compared to control groups.

- Case Study 2 : Another investigation highlighted the compound's ability to modulate serotonin levels, suggesting its potential role in managing mood disorders alongside seizure control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide and its derivatives?

- Methodological Answer : The synthesis typically involves amidation or condensation reactions. For example, derivatives of ethanamide can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxyl groups for nucleophilic attack by amines. Evidence from anti-HCV agent synthesis shows that modifying side chains (e.g., shortening or substituting groups) requires careful selection of protecting groups and reaction conditions (e.g., anhydrous solvents, controlled pH) to avoid side reactions . Crystal structure data (e.g., triclinic system with specific unit cell parameters) can guide purity validation .

Q. How can researchers resolve discrepancies in reported solubility data for ethanamide derivatives in supercritical CO₂?

- Methodological Answer : Use semi-empirical models (e.g., Chrastil equation) or cubic equations of state (e.g., Peng-Robinson) to correlate solubility under varying temperatures and pressures. Experimental validation should include phase equilibrium measurements using high-pressure view cells, as demonstrated in studies on ethanamide solubility .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry and hydrogen-bonding patterns ), mass spectrometry (NIST database cross-referencing ), and NMR (¹H/¹³C for substituent identification). For example, triclinic crystal systems (space group P1) require high-resolution diffraction data to resolve packing motifs .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be reconciled in pharmacological studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). For instance, anti-HCV ethanamide derivatives showed high cytotoxicity (CC₅₀: 16.3–42.7 mM) despite potent EC₅₀ values (2.12–5.09 mM), suggesting off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway analysis) to validate specificity .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound derivatives?

- Methodological Answer : Introduce hydrophilic substituents (e.g., sulfonyl or hydroxyl groups) to improve aqueous solubility, as seen in analogs like N-[4-(ethylsulfonyl)phenyl]ethanamide . In vivo PK studies in rodent models should monitor AUC and half-life, with adjustments to logP values (via substituent tuning) to balance bioavailability and blood-brain barrier penetration .

Q. How can computational methods guide the design of ethanamide-based protease inhibitors (e.g., SARS-CoV-2 Mpro)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding to catalytic sites (e.g., His41/Cys145 in SARS-CoV-2 Mpro ). Fragment-based screening (X-ray crystallography at 1.59 Å resolution) identifies critical interactions, such as hydrogen bonds between the ethanamide carbonyl and protease residues .

Q. What experimental designs address conflicting reports on cyclooxygenase (COX) inhibition by ethanamide analogs?

- Methodological Answer : Paracetamol (N-(4-hydroxyphenyl)ethanamide) exhibits COX-2 selectivity in vivo but lacks anti-inflammatory activity in arthritis models. Use isoform-specific inhibitors (e.g., siRNA knockdown) and prostaglandin E₂ (PGE₂) ELISA to dissect COX-1/COX-2 contributions in tissue-specific contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.